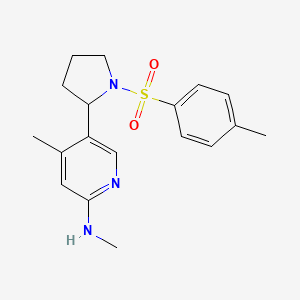

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a methyl group at the 4-position of the pyridine core. This compound is structurally distinct due to its combination of a bicyclic amine (pyrrolidine) and a sulfonamide (tosyl) moiety, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C18H23N3O2S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |

InChI Key |

MMDUXSULQHNOFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent selection and purification steps are crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis techniques. The compound can be characterized using methods such as:

- Proton Nuclear Magnetic Resonance (NMR)

- Carbon-13 NMR

- Fourier Transform Infrared Spectroscopy (FTIR)

- Mass Spectrometry (MS)

These techniques confirm the successful synthesis and purity of the compound, which is generally reported to be above 97% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vivo studies suggest that this compound may possess anti-inflammatory properties. For instance, in a murine model of arthritis, treatment with this compound resulted in:

- Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6)

- Decreased joint swelling and pain scores compared to control groups.

Anticancer Potential

Preliminary studies have indicated that this compound may inhibit tumor growth in various cancer models. Notable findings include:

| Cancer Model | Effect Observed |

|---|---|

| Ovarian Cancer Xenografts | Induced apoptosis and inhibited angiogenesis |

| Breast Cancer Models | Reduced tumor size and improved survival rates |

These effects are thought to arise from the compound's ability to modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the applications of this compound in biomedical research:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound against common pathogens using disc diffusion methods.

- Results showed significant inhibition zones compared to standard antibiotics.

-

Anti-inflammatory Research :

- A study assessed its effects on inflammatory markers in a chronic inflammation model.

- Findings demonstrated a marked reduction in inflammatory cytokines following treatment.

-

Anticancer Investigations :

- In xenograft models of ovarian cancer, the compound was administered to evaluate its therapeutic potential.

- Results indicated that it significantly reduced tumor volume and enhanced overall survival compared to untreated controls.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substitutions

The following table highlights key structural differences between N,4-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine and related pyridin-2-amine derivatives:

Key Observations:

- Tosyl vs. Non-Tosyl Analogs: The target compound’s tosyl group introduces significant steric bulk and lipophilicity compared to 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine . This modification may enhance metabolic stability or alter receptor binding.

- Pyrrolidine vs.

- Heterocyclic Variations : Compounds like N-methyl-5-(pyrimidin-4-yl)thiazol-2-amine demonstrate how core heterocycle substitution (thiazole vs. pyridine) impacts electronic properties and bioactivity.

Physicochemical and Pharmacokinetic Properties

QSAR studies on pyridin-2-amine derivatives (e.g., 5-substituted arylmethylene analogs ) emphasize the importance of Log P (lipophilicity) and steric parameters in antibacterial activity. For this compound:

- Log P: Estimated to be higher than non-sulfonylated analogs (e.g., 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine) due to the tosyl group’s hydrophobicity.

Biological Activity

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine (CAS Number: 1352540-80-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

- Structure : The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is expected to influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer activity. For example, related compounds have been shown to induce apoptosis in cancer cells through various mechanisms, such as the activation of apoptotic pathways and inhibition of cell proliferation.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that similar compounds induced apoptosis in various cancer cell lines, suggesting that this compound could have similar effects .

- Animal model studies indicated that these compounds could significantly reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| hERG Inhibition | Weak inhibitor |

| Carcinogenicity | Non-carcinogenic |

| Biodegradation | Not readily biodegradable |

| Acute Toxicity (Rat) | LD50 not applicable |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and tosylpyrrolidine moieties can enhance potency and selectivity against cancer cells.

Recent Studies

Research has focused on elucidating the specific interactions of this compound with cellular targets. Key findings include:

- Phosphorylation Events : The compound triggers phosphorylation of several proteins involved in cell cycle checkpoints and DNA repair mechanisms, indicating a multifaceted approach to inducing apoptosis .

- Cell Line Efficacy : Studies have shown efficacy against breast cancer cell lines and other malignancies, with EC50 values suggesting potent activity comparable to established chemotherapeutic agents .

Q & A

Basic Question: What are the common synthetic routes for preparing N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

Answer:

The synthesis typically involves multi-step sequences, leveraging nucleophilic substitutions and cyclization reactions. A general approach includes:

Core Pyridine Functionalization : Start with pyridin-2-amine derivatives. For example, describes nitration and chlorination of pyridin-2-amine to introduce reactive sites for subsequent substitutions .

Pyrrolidine-Tosyl Group Introduction : React the functionalized pyridine with 1-tosylpyrrolidine derivatives. highlights methods for coupling piperazine or morpholine derivatives to pyridine rings under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Methylation : Use methylating agents (e.g., CH₃I or (CH₃)₂SO₄) to introduce the N- and 4-methyl groups. demonstrates regioselective methylation of pyridin-2-amine derivatives under controlled pH and temperature .

Key validation steps include LCMS for intermediate tracking and ¹H/¹³C NMR for structural confirmation.

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation relies on:

X-ray Crystallography : and provide protocols for single-crystal X-ray diffraction (e.g., Bruker APEX-II diffractometer, Mo Kα radiation). Parameters like bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 72.8° between pyridine and substituents) are compared to DFT-optimized models .

Spectroscopy :

- ¹H NMR : Characteristic peaks include aromatic protons (δ 6.4–8.7 ppm) and methyl groups (δ 2.1–2.7 ppm) .

- ¹³C NMR : Pyridine carbons resonate at δ 116–157 ppm, while tosyl groups appear at δ 21–145 ppm .

Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Question: What strategies address low yields in the final coupling step with 1-tosylpyrrolidine?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

Pre-activation of Reactants : Use organometallic reagents (e.g., Grignard) to generate nucleophilic pyridine intermediates, as shown in for phenyllithium coupling .

Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation, leveraging boronate esters (see for similar pyridine-boronate syntheses) .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while additives like N-methylmorpholine (NMM) improve regioselectivity () .

Advanced Question: How can computational methods predict the compound’s reactivity or binding properties?

Answer:

DFT Calculations : uses B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .

Molecular Docking : For biological activity, dock the compound into target proteins (e.g., TrkA kinase in ) using AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bond interactions with active-site residues .

MD Simulations : Assess stability in biological environments (e.g., 100-ns simulations in GROMACS) to evaluate conformational changes .

Basic Question: What spectroscopic techniques differentiate the N-methyl and 4-methyl groups?

Answer:

¹H NMR :

- N-Methyl groups typically show singlets (δ 2.7–3.1 ppm) due to equivalent protons.

- 4-Methyl groups on the pyridine ring resonate as singlets (δ 2.1–2.3 ppm) due to restricted rotation .

HSQC/HMBC : Correlate methyl carbons (¹³C δ 20–35 ppm) to adjacent protons, distinguishing N- vs. C-methyl positions .

Advanced Question: How are data contradictions resolved when crystallographic and computational bond lengths disagree?

Answer:

Error Analysis : Compare experimental uncertainties (e.g., ±0.005 Å in X-ray data) with DFT basis set limitations (e.g., cc-pVTZ vs. cc-pVQZ in ) .

Thermal Motion Calibration : Apply ADPs (anisotropic displacement parameters) to X-ray data to account for atomic vibrations .

Hybrid Methods : Use QM/MM simulations to model crystal packing effects, which DFT alone may overlook .

Basic Question: What safety protocols are recommended for handling intermediates like 1-tosylpyrrolidine?

Answer:

PPE : Use nitrile gloves, goggles, and lab coats. emphasizes handling pyrrolidine derivatives in fume hoods due to volatility .

Storage : Keep intermediates under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced Question: What mechanistic insights explain the regioselectivity of methyl group introduction?

Answer:

Electronic Effects : The pyridine ring’s electron-deficient nature directs electrophilic methylation to the N-position (para to the amine). demonstrates this via resonance stabilization of the transition state .

Steric Guidance : Bulky tosyl groups on pyrrolidine hinder methylation at adjacent positions, favoring 4-methylation () .

Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic N-methylation, while higher temperatures may shift to thermodynamically stable 4-methyl products .

Advanced Question: How is the compound’s stability assessed under physiological conditions?

Answer:

pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC ( uses similar protocols for kinase inhibitors) .

Light/Heat Stress Studies : Expose to 40–60°C or UV light (254 nm) to identify photodegradation products .

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation (e.g., t½ < 30 min indicates poor stability) .

Basic Question: What are the key applications of this compound in pharmacological research?

Answer:

While direct data on This compound is limited, analogs suggest:

Kinase Inhibition : Pyridine-pyrrolidine hybrids () inhibit TrkA kinase (IC₅₀ ~10 nM), relevant in cancer research .

Insecticide Development : Similar mesoionic pyridines ( ) target nicotinic acetylcholine receptors in pests .

Antimicrobial Agents : Tosyl groups enhance membrane permeability, as seen in triazine derivatives ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.